S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole
Overview
Description
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole is a derivative of Cefmetazole, a bactericidal cephalosporin . It has a molecular formula of C15H18N10O5S3 and a molecular weight of 514.57 . The compound appears as a white to off-white solid .
Molecular Structure Analysis
The compound contains a total of 54 bonds, including 36 non-H bonds, 14 multiple bonds, 9 rotatable bonds, 4 double bonds, and 10 aromatic bonds . It also features 1 four-membered ring, 2 five-membered rings, 1 six-membered ring, and 1 eight-membered ring . Additionally, it contains 1 aliphatic carboxylic acid and 1 secondary amide .Physical And Chemical Properties Analysis
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole has a melting point of 131-132°C . Its InChI Key is KQMPASGWEJSRBK-DOMZBBRYSA-N .Scientific Research Applications
Effects on Ethanol Metabolism and Structure-Activity Relations
Research by Kamei et al. (1986) explored the influence of various cephem antibiotics, including compounds similar to S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole, on ethanol metabolism. They discovered that certain cephem antibiotics with specific chemical groups significantly increased blood acetaldehyde concentration in rats. This study highlights the importance of the chemical structure of these compounds in their biological activity (Kamei, Sugimoto, Muroi, & Tasaka, 1986).
Inhibition of Aldehyde Dehydrogenase
Another study by Kamei et al. (1987) investigated the impact of cephem antibiotics on aldehyde dehydrogenase in rat liver mitochondria. It was found that cefmetazole, which shares a similar chemical group with S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole, exhibited potent inhibition of aldehyde dehydrogenase. This finding provides insights into the biochemical interactions of these compounds within the liver (Kamei, Sugimoto, & Tasaka, 1987).
Role in Synthesis and Medicinal Chemistry
Mittal and Awasthi (2019) discussed the role of 5-substituted 1H-tetrazoles in medicinal chemistry, highlighting their use as bioisosteric replacements for carboxylic acids. This information is relevant to understanding the broader context of compounds like S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole in drug development (Mittal & Awasthi, 2019).
Pharmacological Analysis of Related Compounds
Kamble et al. (2017) conducted pharmacological analysis of compounds similar to S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole. Their research focused on designing and synthesizing compounds for potential pharmacological properties, providing a framework for understanding the therapeutic potentials of such chemicals (Kamble et al., 2017).
properties
IUPAC Name |
(6R,7S)-7-methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N10O5S3/c1-23-13(17-19-21-23)32-5-7-4-31-12-15(30-3,11(29)25(12)9(7)10(27)28)16-8(26)6-33-14-18-20-22-24(14)2/h12H,4-6H2,1-3H3,(H,16,26)(H,27,28)/t12-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMPASGWEJSRBK-DOMZBBRYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSC4=NN=NN4C)OC)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N10O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747431 | |
Record name | (6R,7S)-7-Methoxy-7-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-Decyanomethyl-S-(1-methyl-1H-tetrazol-5-yl) Cefmetazole | |
CAS RN |
74228-11-8 | |
Record name | (6R,7S)-7-Methoxy-7-{2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamido}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30747431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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